4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE
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Overview
Description
4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with an azepane ring and a chlorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with azepane under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the sulfonyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-amino-4-chlorophenyl)sulfanyl]-1-(azepan-1-yl)ethan-1-one
- 1-(azepan-1-yl)-2-[(4-chlorophenyl)amino]propan-1-one
- 2-[(2-amino-4-chlorophenyl)sulfanyl]-1-(azepan-1-yl)propan-1-one
Uniqueness
4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c22-16-9-11-17(12-10-16)27(25,26)20-15-23-19-8-4-3-7-18(19)21(20)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCCGIYSNKQAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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